

Application Notes and Protocols: Click Chemistry with Phenyl Diethylsulfamate Analogues

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Compound of Interest		
Compound Name:	Phenyl diethylsulfamate	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **phenyl diethylsulfamate** analogues in click chemistry, a powerful tool for drug discovery and development. While direct literature on the click chemistry of **phenyl diethylsulfamate** analogues is limited, this document extrapolates from the well-established chemistry of related aryl sulfonamides and sulfamoyl azides to provide detailed synthetic protocols and potential applications. The primary focus is on the synthesis of triazole-containing **phenyl diethylsulfamate** analogues and their potential as inhibitors of carbonic anhydrases, a clinically relevant enzyme family.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.[2]

Sulfonamide-containing molecules are a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[3][4][5] The incorporation of a triazole moiety







into a sulfonamide scaffold via click chemistry has been a successful strategy for developing potent and selective enzyme inhibitors, particularly for carbonic anhydrases (CAs).[3][6][7] **Phenyl diethylsulfamate** analogues, containing the core sulfamate group, represent a class of compounds with potential for similar applications. This document outlines the prospective synthesis of azide and alkyne functionalized **phenyl diethylsulfamate**s and their subsequent use in CuAAC reactions.

Data Presentation

Table 1: Inhibitory Activity of Triazole-Containing Benzenesulfonamides against Carbonic Anhydrase Isoforms

While specific data for **phenyl diethylsulfamate** analogues is not available, the following table summarizes the inhibitory constants (K_i) for structurally related triazole-containing benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing potent and selective inhibitors through the click chemistry approach.



Compound Reference	hCA I (Kı, nM)	hCA II (Kı, nM)	hCA IX (Kı, nM)	hCA XII (Kı, nM)	Selectivity for hCA IX vs hCA I/II
Derivative 3c[7]	-	2.8	-	-	High selectivity for hCA II
Derivative 3j[7]	-	3.8	-	-	High selectivity for hCA II
Compound 37	>10000	7.7	34.9	-	~220-fold vs hCA II
Compound 38	-	-	-	-	Moderate to excellent
Galactose derivative 8[6]	>1000	53	9.7	-	~5.5-fold vs hCA II
General Range[3][8]	45.4 - 9340	4.9 - 884.4	16.4 - 66.0	64.4 - 6040	Generally selective for hCA IX

Note: The data presented is for benzenesulfonamide derivatives, not **phenyl diethylsulfamate** analogues, and is intended to be illustrative of the potential of this compound class.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for related compounds and standard click chemistry procedures.[1][2][9][10] Researchers should adapt and optimize these protocols for their specific **phenyl diethylsulfamate** analogues.

Protocol 1: Synthesis of 4-Azidophenyl Diethylsulfamate

This protocol describes a potential two-step synthesis of an azide-functionalized **phenyl diethylsulfamate**, a key building block for click chemistry.



Step 1: Synthesis of 4-Aminophenyl Diethylsulfamate

- To a solution of 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, pyridine) and cool to 0 °C.
- Slowly add diethylsulfamoyl chloride to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-aminophenyl diethylsulfamate.

Step 2: Diazotization and Azidation

- Dissolve 4-aminophenyl diethylsulfamate in an acidic aqueous solution (e.g., HCl).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5

 °C.
- Stir the mixture for 30 minutes to form the diazonium salt.
- In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
- Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
- Allow the reaction to stir for 1-2 hours at 0-5 °C.
- Extract the product with an organic solvent (e.g., ethyl acetate).



- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-azidophenyl diethylsulfamate by column chromatography.

Protocol 2: Synthesis of 4-Ethynylphenyl Diethylsulfamate

This protocol outlines a potential synthesis of an alkyne-functionalized **phenyl diethylsulfamate**.

- To a solution of 4-ethynylphenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, pyridine) and cool to 0 °C.
- Slowly add diethylsulfamoyl chloride to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- · Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-ethynylphenyl diethylsulfamate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol can be used for the click reaction between an azide-functionalized **phenyl diethylsulfamate** and an alkyne, or an alkyne-functionalized **phenyl diethylsulfamate** and an azide.

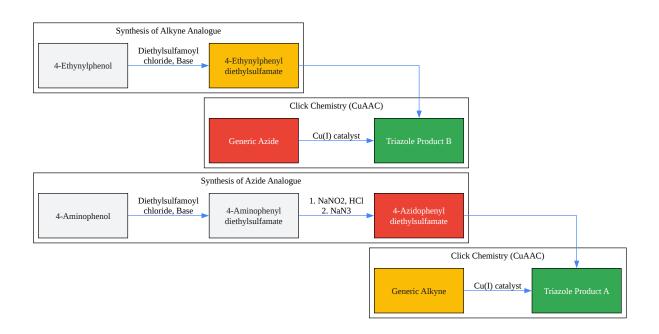
• In a reaction vial, dissolve the azide (1 equivalent) and the alkyne (1-1.2 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMSO, DMF).



- Add a solution of copper(II) sulfate (CuSO₄) (1-10 mol%).
- Add a solution of a reducing agent, such as sodium ascorbate (5-20 mol%), to generate the active Cu(I) catalyst in situ.
- Alternatively, a Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be
 used directly. In some cases, a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or
 tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I)
 catalyst and improve reaction efficiency.[2]
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting triazole product by column chromatography or recrystallization.

Mandatory Visualizations Proposed Synthesis of Triazole-Containing Phenyl Diethylsulfamate Analogues



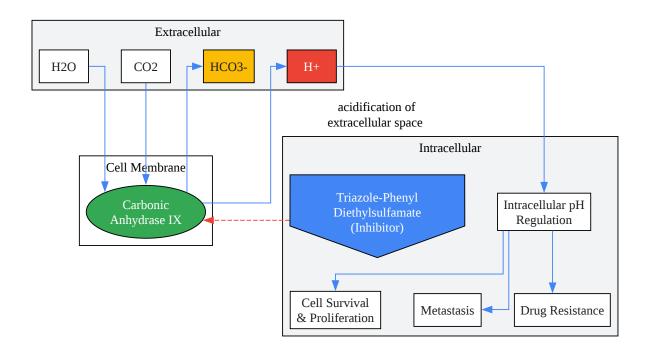


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Caption: Proposed synthetic workflow for triazole-containing **phenyl diethylsulfamate** analogues.

Carbonic Anhydrase IX Signaling Pathway in Hypoxic Cancer Cells





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